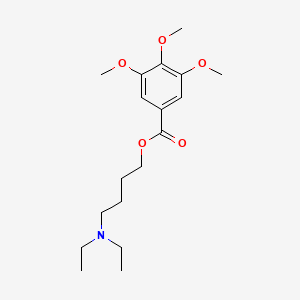
2,2'-Dibromo-1,1'-dimethyl-1,1'-bi(cyclopropane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Dibromo-1,1’-dimethyl-1,1’-bi(cyclopropane) is a halogenated cyclopropane derivative. Cyclopropanes are cyclic hydrocarbons where the carbon atoms form a ring. This compound is unique due to the presence of two bromine atoms and two methyl groups attached to the cyclopropane rings, which significantly influence its chemical properties and reactivity.
Méthodes De Préparation
The synthesis of 2,2’-Dibromo-1,1’-dimethyl-1,1’-bi(cyclopropane) typically involves the reaction of 3-chloro-2-(chloromethyl)-1-propene with bromoform in the presence of a phase-transfer catalyst like benzyltriethylammonium chloride. The reaction is carried out in a mixture of ethanol and methylene chloride at temperatures between 25°C and 35°C .
Analyse Des Réactions Chimiques
2,2’-Dibromo-1,1’-dimethyl-1,1’-bi(cyclopropane) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: It can be oxidized or reduced depending on the reagents and conditions used.
Common reagents for these reactions include bases for elimination reactions and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2,2’-Dibromo-1,1’-dimethyl-1,1’-bi(cyclopropane) is used in various scientific research applications:
Biology and Medicine: Its derivatives are studied for potential biological activities and therapeutic applications.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,2’-Dibromo-1,1’-dimethyl-1,1’-bi(cyclopropane) involves its reactivity due to the strained cyclopropane ring and the presence of bromine atoms. The bromine atoms can participate in various chemical reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparaison Avec Des Composés Similaires
2,2’-Dibromo-1,1’-dimethyl-1,1’-bi(cyclopropane) can be compared with other halogenated cyclopropanes, such as:
1,1-Dibromo-2,2-dimethylcyclopropane: Similar in structure but with different substitution patterns.
1,2-Dimethylcyclopropane: Lacks the bromine atoms, resulting in different reactivity and applications.
These comparisons highlight the unique properties of 2,2’-Dibromo-1,1’-dimethyl-1,1’-bi(cyclopropane) due to its specific substitution pattern and the presence of bromine atoms.
Propriétés
Numéro CAS |
32561-39-0 |
|---|---|
Formule moléculaire |
C8H12Br2 |
Poids moléculaire |
267.99 g/mol |
Nom IUPAC |
2-bromo-1-(2-bromo-1-methylcyclopropyl)-1-methylcyclopropane |
InChI |
InChI=1S/C8H12Br2/c1-7(3-5(7)9)8(2)4-6(8)10/h5-6H,3-4H2,1-2H3 |
Clé InChI |
DIKZPZXGDHCZHE-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC1Br)C2(CC2Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Naphthalenecarboxylicacid, 3-[2-[[(4-chlorophenyl)methyl]amino]-2-oxoethoxy]-](/img/structure/B14685719.png)








![2-oxa-21,22,23,24-tetrazapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1(21),4,6(24),7,9,11,13,15,17,19-decaene](/img/structure/B14685774.png)




